2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid
Overview
Description
2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid is a chemical compound with the CAS Number: 1183039-02-2 . It has a molecular weight of 350.23 . The IUPAC name for this compound is [(2-bromophenyl)sulfonylamino]acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO4S/c1-3-9(2)14(8-12(15)16)19(17,18)11-7-5-4-6-10(11)13/h4-7,9H,3,8H2,1-2H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the search results.Scientific Research Applications
Extraction and Oxidative Desulfurization of Diesel Fuel
- Application : Use in the extraction and oxidative desulfurization of diesel fuel. Bronsted acidic ionic liquids, including those related to the compound , have shown effectiveness in the removal of sulfur compounds from diesel, enhancing the fuel's quality and environmental compatibility (Gao et al., 2010).
Synthesis and Structure for Anticholinesterase and Antioxidant Activities
- Application : In the synthesis of derivatives for potential anticholinesterase and antioxidant activities. Compounds structurally related to 2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid are studied for their inhibitory effects on enzymes and antioxidant properties (Mphahlele et al., 2021).
Cleavage of Ethers and Regeneration of Phenols
- Application : Utilized in the nucleophilic displacement for the regeneration of phenols from ethers, demonstrating its potential in organic synthesis and chemical modification processes (Boovanahalli et al., 2004).
Gas Chromatography of Carboxylic Acids
- Application : In the gas chromatography of carboxylic acids, the compound serves a role in the analysis and separation of various organic acids, essential in both research and industrial processes (Umeh, 1971).
Solubility of Carbon Dioxide in Ionic Liquids
- Application : Studying the solubility of carbon dioxide in related ionic liquids, which has implications in environmental chemistry and carbon capture technologies (Cabaço et al., 2012).
Solvolysis of Norbornyl Derivatives
- Application : Investigating the solvolysis of norbornyl derivatives, which is relevant in understanding reaction mechanisms in organic chemistry (Roberts & Lee, 1951).
Safety and Hazards
Properties
IUPAC Name |
2-[(2-bromophenyl)sulfonyl-butan-2-ylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-3-9(2)14(8-12(15)16)19(17,18)11-7-5-4-6-10(11)13/h4-7,9H,3,8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEINUJSPYIJCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)S(=O)(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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